molecular formula C27H26FN3O4 B2690794 2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 894553-10-7

2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No. B2690794
CAS RN: 894553-10-7
M. Wt: 475.52
InChI Key: DHQKVMLQSPSLDC-UHFFFAOYSA-N
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Description

2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C27H26FN3O4 and its molecular weight is 475.52. The purity is usually 95%.
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Scientific Research Applications

Structural and Physical Properties

  • The compound's structural aspects, when treated with different acids, lead to the formation of gels or crystalline solids. Its interaction with acids that have non-planar anions facilitates gel formation, whereas acids with planar anions like nitrate and carboxylate are not suitable for gelation. This characteristic could be significant in understanding the compound's physical properties and potential applications in materials science (Karmakar, Sarma, & Baruah, 2007).

Biological Activity and Potential Therapeutic Uses

  • A similar compound, 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, has been studied for its antimalarial activity. These compounds showed promising results against Plasmodium berghei in mice and potential for clinical trials in humans. This suggests that related quinoline derivatives might possess significant biological activity (Werbel et al., 1986).

Chemical Synthesis and Modification

  • Novel α-(acyloxy)-α-(quinolin-4-yl)acetamides, like the compound , have been synthesized through a Passerini three-component reaction. This method demonstrates the compound's versatility and potential for modification, which could be crucial for developing new pharmaceuticals or chemical agents (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).

Fluorescence and Sensing Applications

  • Related compounds with a quinoline group have been used to develop chemosensors for metal ions like Zn2+. Such sensors are capable of detecting and quantifying metal ions in biological and water samples, indicating potential applications in environmental monitoring and biochemistry (Park et al., 2015).

Crystal Structure Analysis

  • Studies on salts of similar amide derivatives have revealed intricate details about their crystal structures. Understanding these structures is essential in fields like crystal engineering and could lead to applications in designing materials with specific properties (Kalita & Baruah, 2010).

Host-Guest Chemistry

  • The compound's relatives have shown potential in forming host-guest complexes with aromatic diols, leading to changes in fluorescence properties. This finding opens up avenues for research in molecular recognition and sensor development (Karmakar, Kalita, & Baruah, 2009).

Anticancer Activity

  • Derivatives of quinoline, similar to the compound , have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. This indicates the potential of such compounds in developing new anticancer drugs (Tseng et al., 2011).

properties

IUPAC Name

2-[6,7-dimethoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O4/c1-17-7-9-21(10-8-17)29-15-19-11-18-12-24(34-2)25(35-3)14-23(18)31(27(19)33)16-26(32)30-22-6-4-5-20(28)13-22/h4-14,29H,15-16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQKVMLQSPSLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(3-fluorophenyl)acetamide

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